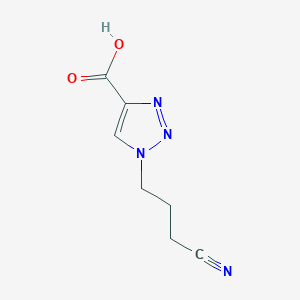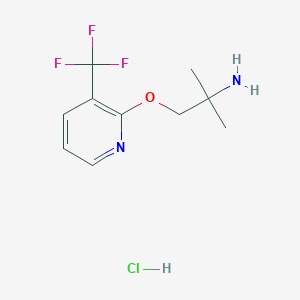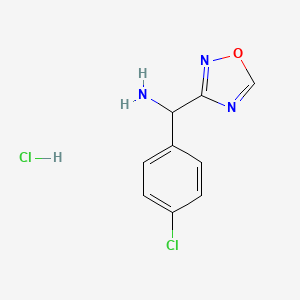
Cadmium chromate
Overview
Description
Cadmium chromate is an inorganic compound with the chemical formula CdCrO₄. It is known for its distinctive yellow color and is primarily used in chromate conversion coatings. These coatings are applied to various metals to prevent corrosion, retain electrical conductivity, and enhance the appearance of the final products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium chromate can be synthesized by reacting cadmium salts with chromate salts in an aqueous solution. The reaction typically involves mixing solutions of cadmium nitrate or cadmium chloride with sodium chromate or potassium chromate. The resulting this compound precipitates out of the solution as a yellow solid, which is then filtered and dried .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The metal surfaces to be coated are immersed in a chromic acid bath containing cadmium and chromate ions. The chemical reaction forms a protective layer of this compound on the metal surface, which helps in preventing corrosion and improving the durability of the metal .
Chemical Reactions Analysis
Types of Reactions: Cadmium chromate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where the chromium component can be reduced from hexavalent to trivalent states.
Substitution Reactions: It can undergo substitution reactions where other ions replace the cadmium or chromate ions in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide can react with chromates to form peroxo complexes.
Reducing Agents: Reducing agents like sulfur dioxide can reduce hexavalent chromium to trivalent chromium.
Major Products Formed:
Chromium(III) Compounds: Reduction of this compound can lead to the formation of chromium(III) compounds.
Cadmium Compounds: Substitution reactions can result in various cadmium compounds depending on the substituting ion.
Scientific Research Applications
Cadmium chromate has several scientific research applications:
Chemistry: It is used in the study of chromate conversion coatings and their effectiveness in preventing corrosion.
Biology and Medicine: Research is ongoing to understand the toxicological effects of this compound on biological systems, given its potential carcinogenic properties.
Mechanism of Action
The mechanism by which cadmium chromate exerts its effects involves several pathways:
Oxidative Stress: this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
DNA Damage: The compound can cause DNA damage, which is a key factor in its carcinogenic potential.
Enzyme Inhibition: this compound can inhibit various enzymes by binding to their active sites, disrupting normal cellular functions.
Comparison with Similar Compounds
Zinc Chromate: Similar to cadmium chromate, zinc chromate is used in corrosion-resistant coatings but is less toxic.
Lead Chromate: Another chromate compound used in pigments but has significant health hazards due to lead content.
Strontium Chromate: Used in corrosion-resistant coatings, especially in aerospace applications, and is considered less toxic than this compound.
Uniqueness: this compound is unique due to its high effectiveness in preventing corrosion and its distinctive yellow color, which is useful in various industrial applications. its toxicity and environmental impact necessitate careful handling and disposal .
Properties
IUPAC Name |
cadmium(2+);dioxido(dioxo)chromium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.Cr.4O/q+2;;;;2*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPMHULIKFGNIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Cd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdCrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | cadmium chromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cadmium_chromate | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030489 | |
| Record name | Cadmium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14312-00-6 | |
| Record name | Cadmium chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014312006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CADMIUM CHROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAZ4TV25KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-1,4,8-trioxaspiro[4.5]decane](/img/structure/B3047581.png)
![2-{[1-(hydroxymethyl)cyclopentyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3047584.png)


![2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride](/img/structure/B3047589.png)
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3047592.png)




![6-Fluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B3047600.png)

